molecular formula C24H26ClN5OS B2919752 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-77-4

5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2919752
CAS No.: 887219-77-4
M. Wt: 468.02
InChI Key: HECRRTYIHTZJCW-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a chlorophenyl group, and an ethylthiazolotriazol ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazolotriazol Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolotriazol core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Attachment of the Benzylpiperazine Moiety: The benzylpiperazine group is attached via a reductive amination reaction, where the piperazine ring is reacted with a benzyl halide in the presence of a reducing agent.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the thiazolotriazol core, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the chlorophenyl group or other reducible functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the thiazolotriazol core, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development and medicinal chemistry research.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the treatment of diseases or conditions that involve those targets.

Industry

Industrially, the compound can be used in the development of new materials, agrochemicals, or other specialty chemicals. Its unique properties may provide advantages in specific applications.

Mechanism of Action

The mechanism of action of 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-4-ol
  • 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-thiol

Uniqueness

The uniqueness of 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that may not be present in similar compounds. For example, the presence of the ethyl group at the 2-position of the thiazolotriazol ring may enhance its binding affinity to certain targets or alter its reactivity in chemical reactions.

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(2-chlorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5OS/c1-2-20-26-24-30(27-20)23(31)22(32-24)21(18-10-6-7-11-19(18)25)29-14-12-28(13-15-29)16-17-8-4-3-5-9-17/h3-11,21,31H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECRRTYIHTZJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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